molecular formula C33H34N2O6 B14025328 2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid

2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid

Cat. No.: B14025328
M. Wt: 554.6 g/mol
InChI Key: JOFBNROICOCKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines fluorenyl, tert-butoxycarbonyl, and phenyloctahydropyrrolo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid typically involves multiple steps, including the protection of functional groups, cyclization, and coupling reactions. The process often starts with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the tert-butoxycarbonyl (Boc) group. The final steps involve cyclization and coupling to form the octahydropyrrolo[3,4-C]pyrrole core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Shares the fluorenylmethoxycarbonyl group but differs in the rest of the structure.

    Fmoc-Diphenylalanine: Another compound with the Fmoc group, used in peptide synthesis.

Uniqueness

2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

Molecular Formula

C33H34N2O6

Molecular Weight

554.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C33H34N2O6/c1-31(2,3)41-30(39)35-19-32(22-11-5-4-6-12-22)18-34(20-33(32,21-35)28(36)37)29(38)40-17-27-25-15-9-7-13-23(25)24-14-8-10-16-26(24)27/h4-16,27H,17-21H2,1-3H3,(H,36,37)

InChI Key

JOFBNROICOCKKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CN(CC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.